N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide

Description

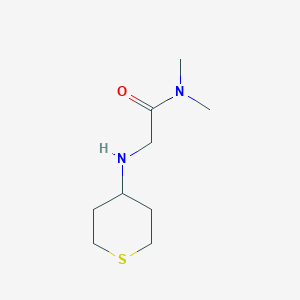

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide is a sulfur-containing acetamide derivative with a molecular formula of C₉H₁₈N₂OS and a molecular weight of 202.32 g/mol. The compound features a tetrahydro-2H-thiopyran (thiopyran) ring, where sulfur replaces the oxygen atom in the analogous pyran structure, and an acetamide group substituted with N,N-dimethyl and thiopyran-4-ylamino moieties .

Properties

Molecular Formula |

C9H18N2OS |

|---|---|

Molecular Weight |

202.32 g/mol |

IUPAC Name |

N,N-dimethyl-2-(thian-4-ylamino)acetamide |

InChI |

InChI=1S/C9H18N2OS/c1-11(2)9(12)7-10-8-3-5-13-6-4-8/h8,10H,3-7H2,1-2H3 |

InChI Key |

OPQLWNSXUYYKPL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)CNC1CCSCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with N,N-dimethylacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of tetrahydrothiopyran can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .

Drug Delivery Systems

The compound's ability to form stable complexes with therapeutic agents can enhance drug solubility and bioavailability. It has been explored as a potential excipient in drug formulations, particularly for hydrophobic drugs that require improved delivery mechanisms .

Pesticide Development

This compound has been investigated for its potential as a pesticide or herbicide. Its structure allows it to interact effectively with biological systems in plants and pests, suggesting that it may serve as a basis for developing new agrochemicals that are both effective and environmentally friendly .

Plant Growth Regulators

Studies suggest that compounds derived from tetrahydrothiopyran can act as plant growth regulators, promoting healthy growth and development in various crops. This application could be particularly beneficial in enhancing crop yields and resilience against environmental stressors .

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications .

Coatings and Adhesives

In materials science, this compound has potential applications in developing advanced coatings and adhesives due to its adhesion properties and resistance to environmental degradation. Research into its formulation could lead to innovative products with improved performance characteristics .

Antimicrobial Efficacy Study

A recent study focused on the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at low concentrations, indicating its potential as a therapeutic agent in treating infections .

Agricultural Field Trials

Field trials evaluating the efficacy of tetrahydrothiopyran derivatives as herbicides showed promising results in controlling weed populations without adversely affecting crop yield. These trials highlight the compound's potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The thiopyran ring and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and synthetic features of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide and related acetamide derivatives:

Structural and Electronic Differences

- Thiopyran vs. Pyran/Oxygen Heterocycles: The thiopyran ring in the target compound introduces sulfur, which is less electronegative than oxygen, leading to a longer C–S bond (1.81 Å vs. C–O ~1.43 Å).

- Substituent Effects : The N,N-dimethyl group on the acetamide nitrogen increases steric bulk and lipophilicity relative to aryl-substituted analogs (e.g., compounds 2c–2f in ), which may reduce hydrogen-bonding capacity but improve metabolic stability.

Physicochemical Properties

- Melting Points : Aryl-substituted acetamides (e.g., 2c–2f in ) exhibit high melting points (>300°C) due to strong intermolecular forces (e.g., π-π stacking, hydrogen bonding). The target compound’s melting point is unreported but may be lower due to reduced aromaticity and increased flexibility from the thiopyran ring.

- Solubility : The thiopyran ring’s lipophilicity and N,N-dimethyl groups may reduce aqueous solubility compared to polar analogs like Zolpidem, which contains a hydrophilic imidazopyridine core .

Pharmacological Implications

- Target vs. Zolpidem : While Zolpidem acts as a GABA-A receptor agonist for treating insomnia , the target compound’s thiopyran ring could modulate receptor binding specificity. Sulfur’s larger atomic radius and lower electronegativity might alter interactions with hydrophobic receptor pockets.

- CNS Penetration : The N,N-dimethyl group and thiopyran ring may enhance blood-brain barrier penetration compared to bulkier aryl-substituted acetamides (e.g., ).

Biological Activity

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide, with the CAS number 1153145-52-8, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific phosphodiesterase (PDE) isoforms, which play crucial roles in cellular signaling pathways related to inflammation and cognition .

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that degrade cyclic nucleotides, such as cAMP and cGMP. By inhibiting these enzymes, this compound could potentially enhance intracellular levels of these signaling molecules, thereby influencing various physiological processes:

- Cognitive Enhancement : PDE4D inhibition has been linked to improved cognitive functions, including learning and memory consolidation .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine release and reducing leukocyte infiltration in tissues .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study 1: PDE4D Inhibition and Cognitive Function

A study investigated the effects of PDE4D inhibitors on cognitive performance in animal models. This compound was administered at varying doses, resulting in significant improvements in memory tasks compared to control groups. The study concluded that PDE4D inhibition could be a viable strategy for enhancing cognitive function .

Study 2: Anti-inflammatory Properties

In a separate investigation focusing on respiratory inflammation, this compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in lung tissue samples from treated animals. This suggests its potential application in treating inflammatory diseases like asthma or COPD .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide?

- Methodological Answer : The compound can be synthesized via reductive amination between tetrahydro-2H-thiopyran-4-amine and activated acetamide derivatives. For example, Na(OAc)₃BH in dichloroethane (DCE) with catalytic acetic acid facilitates selective amide bond formation while preserving stereochemistry . Optimization of reaction time (e.g., 12 hours) and stoichiometric ratios (amine:carbonyl = 1:1.2) is critical to minimize byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy are essential. HRMS (e.g., [M+H]⁺ ion analysis) confirms molecular weight within 0.001 Da accuracy, while NMR identifies characteristic peaks such as the dimethylamino group (~δ 2.8–3.1 ppm) and thiopyran ring protons (~δ 1.5–2.5 ppm) . Purity ≥95% should be verified via reverse-phase HPLC with UV detection at 254 nm .

Q. What spectroscopic techniques are suitable for probing hydrogen-bonding interactions in this compound?

- Methodological Answer : Infrared (IR) spectroscopy (e.g., N-H stretching at ~3300 cm⁻¹) and X-ray crystallography are used to identify hydrogen-bonding patterns. Graph set analysis (e.g., Etter’s rules) can classify interactions (e.g., D, R₂²(8) motifs) in crystalline states, which influence solubility and stability .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with flexible ligand sampling and rigid receptor models evaluates binding poses. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions, while molecular dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies optimize X-ray crystallographic refinement for this compound?

- Methodological Answer : SHELXL is recommended for small-molecule refinement. Key steps include:

- Using high-resolution data (d-spacing <1 Å) to resolve sulfur atoms in the thiopyran ring.

- Applying TWIN commands for handling twinned crystals.

- Validating hydrogen atom positions via difference Fourier maps .

Q. How can impurity profiling be conducted during scale-up synthesis?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) identifies trace byproducts (e.g., N-oxide derivatives). For example, a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution) resolves impurities. Quantitation via external calibration curves ensures compliance with ICH Q3A guidelines .

Q. What role does the thiopyran moiety play in the compound’s conformational stability?

- Methodological Answer : Comparative studies with oxygen-analogues (e.g., tetrahydropyran derivatives) reveal that sulfur’s larger atomic radius and lower electronegativity enhance ring puckering and stabilize chair conformations. This is validated via NOESY NMR (through-space interactions) and torsional angle analysis in crystal structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.